molecular formula C₁₈H₃₀ClNO₅ B1146465 KetoBisoprololHydrochloride CAS No. 1346603-26-6

KetoBisoprololHydrochloride

Cat. No.: B1146465
CAS No.: 1346603-26-6
M. Wt: 375.89
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KetoBisoprololHydrochloride is a chemical compound with the molecular formula C₁₈H₃₀ClNO₅. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its complex structure, which includes both hydroxy and amino functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KetoBisoprololHydrochloride typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification and substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

KetoBisoprololHydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine products, and substituted benzoate esters. These products can be further utilized in various applications, including pharmaceuticals and chemical research .

Scientific Research Applications

KetoBisoprololHydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of KetoBisoprololHydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The hydroxy and amino groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

KetoBisoprololHydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research .

Properties

CAS No.

1346603-26-6

Molecular Formula

C₁₈H₃₀ClNO₅

Molecular Weight

375.89

IUPAC Name

2-propan-2-yloxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate;hydrochloride

InChI

InChI=1S/C18H29NO5.ClH/c1-13(2)19-11-16(20)12-24-17-7-5-15(6-8-17)18(21)23-10-9-22-14(3)4;/h5-8,13-14,16,19-20H,9-12H2,1-4H3;1H

SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCOC(C)C)O.Cl

Synonyms

4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-Benzoic Acid 2-(1-methylethoxy)ethyl Ester Hydrochloride;  2-Isopropoxyethyl-4-[[(2RS)-2-hydroxy-3-(isopropylamino)propyl]oxy]benzoate Hydrochloride; _x000B_Bisoprolol Ester Hydrochloride Impurity

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.